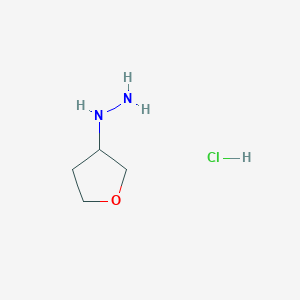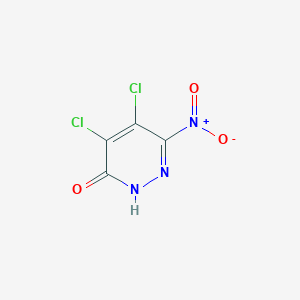
2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride” is a chemical compound with the molecular formula C8H9Cl2NO2 . It is stored at room temperature and appears as a solid .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride” is 1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride” has a molecular weight of 222.07 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Analysis of Chemical Compounds in Environmental Studies
Research into the environmental impact of chemical compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) offers insights into the methodologies for studying the fate and behavior of chlorophenyl-acetic acid derivatives in natural settings. These studies typically involve scientometric reviews to understand global research trends, toxicological effects, and environmental distribution patterns of such compounds (Zuanazzi et al., 2020). Understanding the environmental pathways and impacts of chlorinated phenylacetic acids can inform remediation strategies and risk assessments for similar compounds.
Organic Acids in Industrial Applications
The use of organic acids in industrial settings, such as in acidizing operations for enhancing oil and gas recovery, demonstrates the versatility of carboxylic acid derivatives in technical applications. Studies on formic, acetic, citric, and lactic acids outline their roles in dissolving mineral deposits, reducing corrosion, and improving the efficiency of extraction processes. This information suggests potential applications for structurally related compounds in industrial chemical processes, highlighting their utility beyond the pharmaceutical domain (Alhamad et al., 2020).
Corrosion Inhibition
Research on organic compounds as corrosion inhibitors emphasizes their importance in protecting metals and alloys in acidic environments. The effectiveness of organic inhibitors, often attributed to their molecular structure and the presence of functional groups, can guide the development of new materials for corrosion protection. This area of research underlines the potential of chlorophenyl-acetic acid derivatives in formulating corrosion inhibitors for various industrial applications (Goyal et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural characterization of novel organic compounds, such as the study on substituted thiazolidinones, showcase the continuous exploration of new chemicals for various applications, including pharmaceuticals and materials science. These investigations provide a framework for understanding the chemical synthesis, properties, and potential applications of chlorophenyl-acetic acid derivatives in creating new molecules with specific functions (Issac & Tierney, 1996).
Environmental Contaminants and Toxicology
Assessments of the impact of organochlorine compounds on aquatic environments reveal the significance of monitoring and mitigating the effects of environmental contaminants. Research in this area emphasizes the importance of understanding the toxicological profiles of chlorophenyl compounds, their persistence, and bioaccumulation potential, which are crucial for environmental management and protection strategies (Krijgsheld & Gen, 1986).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVOEYNISLYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647081 |
Source


|
| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride | |
CAS RN |
1214196-70-9 |
Source


|
| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)


![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)



